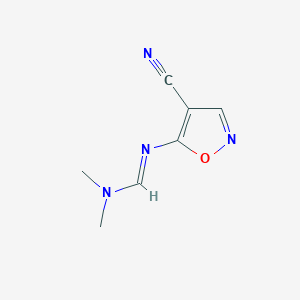
Caprylin
Overview
Description
"Caprylin," often referred to by its chemical name, caprylic acid or octanoic acid, is a medium-chain fatty acid with diverse applications in the chemical, food, and pharmaceutical industries. It is known for its antimicrobial properties and is used in various formulations. The synthesis, structure, and properties of caprylic acid and its derivatives have been extensively studied to explore their potential applications further.
Synthesis Analysis
Caprylic acid can be synthesized through various chemical processes, including the enzymatic synthesis catalyzed by lipase from porcine pancreas in an organic solvent, which has shown a high conversion ratio under optimized conditions (Zhang Guang-xian, 2010). Additionally, poly(ε-caprolactone) acrylates have been synthesized using a facile method for achieving controllable physicochemical properties, highlighting the versatility of caprylic acid derivatives in polymer synthesis (Lei Cai & Shanfeng Wang, 2010).
Molecular Structure Analysis
The molecular structure of caprylic acid derivatives plays a crucial role in determining their physical and chemical properties. For instance, the crystal structure of cholestanyl caprylate has been studied, showing significant insights into its packing and interaction within the crystal lattice (G. Han & B. Craven, 1991).
Chemical Reactions and Properties
Caprylic acid participates in various chemical reactions, leading to a wide range of products with diverse properties. For example, the lipase-catalyzed synthesis of trithis compound in a medium composed solely of substrates has been explored, demonstrating the potential of enzymatic reactions in producing specific esters (B. Selmi et al., 1997).
Physical Properties Analysis
The physical properties of caprylic acid and its derivatives, such as melting and boiling points, solubility, and thermal stability, are influenced by their molecular structure. Studies on the microencapsulation of caprylic acid for thermal energy storage have provided valuable insights into its phase-change properties and potential applications in energy systems (Y. Konuklu et al., 2017).
Chemical Properties Analysis
The chemical properties of caprylic acid, including its reactivity, acidity, and interactions with other substances, are critical for its applications in various industries. Research on the enzymatic synthesis of caprylic caprylate and the conditions affecting its conversion ratio highlights the importance of understanding these properties for optimizing production processes (Zhang Guang-xian, 2010).
Scientific Research Applications
Caprylic acid is used in the processing of monoclonal antibodies for impurity precipitation and virus inactivation, simplifying purification processes (Li, 2019).
It facilitates the isolation of pure IgG in human, horse, sheep, and rabbit plasma by precipitating plasma proteins without affecting IgG (Steinbuch & Audran, 1969).
In plant biology, caprylic acid treatment impacts horseweed by reducing photosynthetic rate, stomatal conductance, and other physiological factors, implicating photosystem I in the process (Li et al., 2019).
It's effective in inactivating lipid-enveloped viruses in proteins while preserving the integrity of the protein or activity (Lundblad & Seng, 1991).
Caprylic acid supplementation shows potential in increasing blood flow in specific brain regions of patients with Alzheimer's disease (Torosyan et al., 2016).
It has applications in medical, nutritional, and dietetic contexts, such as obesity control, cholesterol reduction, and energy provision (Babayan, 1981).
Caprylic acid is used in the manufacturing process of albumin, adding an extra layer of safety by reducing virus infectivity (Johnston et al., 2003).
It exhibits anticonvulsant effects and can potentiate the effect of antiepileptic drugs like valproate (Wlaź et al., 2012).
Caprylic acid is used in the purification of immunoglobulins, ensuring viral safety and effectiveness (Mpandi et al., 2007).
In energy storage, caprylic acid microencapsulated with urea-formaldehyde resin shows promise for thermal energy storage applications (Konuklu et al., 2014).
Mechanism of Action
- Capsaicin affects several downstream pathways:
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNMLVSPCDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048383 | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502-54-5, 26402-26-6 | |
| Record name | Glyceryl 1-monooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1-caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin component A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoctanoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)








